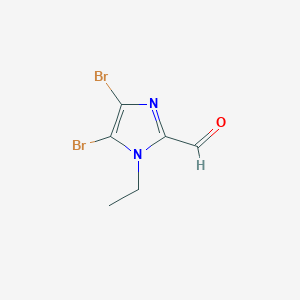

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4,5-dibromo-1-ethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-2-10-4(3-11)9-5(7)6(10)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZMDIWVKURVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde typically follows a multi-step pathway involving:

- Formation of the imidazole core.

- Bromination at the 4 and 5 positions.

- Alkylation at the nitrogen (N1) position with an ethyl group.

- Introduction of the aldehyde (carbaldehyde) group at the 2-position.

This sequence ensures regioselective functionalization and high purity of the final compound.

Formation of the Imidazole Core

The imidazole ring can be synthesized via classical methods such as:

- Condensation of α-diketones with aldehydes and ammonia or amines.

- Cyclization reactions involving amidines and α-haloketones.

While specific literature on the exact precursor for the 4,5-dibromo derivative is limited, the general imidazole synthesis protocols are well-established (as reviewed in catalytic syntheses of substituted imidazoles).

Bromination at 4,5-Positions

Selective dibromination at the 4 and 5 positions of the imidazole ring is critical. This is usually achieved by:

- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

- Conditions are controlled to avoid overbromination or substitution at undesired sites.

The dibromo substitution is important for further chemical reactivity and is well-documented in related imidazole derivatives.

The introduction of an ethyl group at the N1 position is commonly performed by:

- Alkylation of the imidazole nitrogen using ethyl halides (e.g., iodoethane).

- Base-mediated deprotonation of the imidazole nitrogen to enhance nucleophilicity.

- Typical solvents include anhydrous acetonitrile or dimethylformamide under inert atmosphere to prevent side reactions.

This step is exemplified in related imidazole syntheses where N-alkylation is a key modification step.

Introduction of the 2-Carbaldehyde Group

The formylation at the 2-position of the imidazole ring can be achieved by:

- Vilsmeier-Haack reaction using POCl3 and DMF.

- Oxidation of methyl or hydroxymethyl precursors at the 2-position.

- Alternatively, reaction of the imidazole with paraformaldehyde and ammonium acetate under acidic conditions can yield substituted imidazole aldehydes.

Alternative Preparation of 4,5-Dibromo-Imidazole-2-Carboxylic Acid as a Precursor

A related preparation method involves synthesizing 4,5-dibromo-imidazole-2-carboxylic acid , which can be converted to the aldehyde:

- React 4,5-dibromoimidazole with carbon dioxide under superatmospheric pressure (10–180 bar) and high temperature (150–300 °C) in the presence of a base to form the 2-carboxylic acid derivative.

- This reaction can be carried out batchwise or continuously, with or without solvents such as hydrocarbons or aprotic dipolar solvents.

- The carboxylic acid group can then be reduced or transformed into the aldehyde functionality.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Imidazole ring formation | Condensation of α-diketones, aldehydes, NH3 | Classical cyclization methods |

| 2 | Bromination | Br2 or NBS in controlled conditions | Selective dibromination at 4,5-positions |

| 3 | N1-Ethylation | Ethyl halide (e.g., iodoethane), base | Anhydrous solvent, inert atmosphere |

| 4 | 2-Formylation (carbaldehyde) | Vilsmeier-Haack (POCl3/DMF) or paraformaldehyde + ammonium acetate | Yields aldehyde at C2 position |

| 5 | Alternative: Carboxylation | CO2 under pressure, base, 150–300 °C | Produces 2-carboxylic acid precursor |

Research Findings and Considerations

- The superatmospheric CO2 carboxylation method provides a novel route to 4,5-disubstituted imidazole-2-carboxylic acids, which can be precursors to aldehydes.

- Multi-step synthesis requires careful control of reaction conditions to maintain regioselectivity and avoid side reactions such as overbromination or N-alkylation at undesired positions.

- Use of inert atmosphere and anhydrous solvents is critical during N-ethylation to prevent hydrolysis or oxidation.

- Purification typically involves chromatography techniques such as silica gel column chromatography using dichloromethane/methanol mixtures.

- The compound is classified as hazardous and requires appropriate handling and storage conditions during synthesis.

Actividad Biológica

4,5-Dibromo-1-ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound belonging to the imidazole family, notable for its diverse biological activities and applications in medicinal chemistry. Its structure, characterized by bromine substituents and an aldehyde functional group, positions it as a versatile intermediate for further chemical modifications and potential therapeutic agents.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activities. Imidazoles are known for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of resistant strains of Helicobacter pylori, a common pathogen associated with gastric ulcers .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. This compound may modulate cellular pathways by binding to these targets, leading to alterations in cellular processes such as proliferation and apoptosis. The presence of bromine atoms enhances its reactivity and potential interactions with biological macromolecules .

Cytotoxicity and Anticancer Activity

Imidazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that compounds like this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression through modulation of signaling pathways associated with cancer cell survival .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that this compound exhibited a notable inhibition zone against E. coli in disk diffusion assays. The compound was tested at concentrations ranging from 0.5 to 2 mM, showing significant antibacterial activity compared to control groups .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to activate apoptotic pathways, leading to increased levels of caspase activation .

Research Findings

Recent literature highlights the synthesis and evaluation of various imidazole derivatives for their biological activities. The bromination at positions 4 and 5 in the imidazole ring has been shown to enhance both antimicrobial and anticancer properties. Furthermore, the aldehyde group contributes to the reactivity necessary for further derivatization, which can lead to more potent analogs .

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research indicates that imidazole derivatives, including 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus, Escherichia coli, and resistant strains of Helicobacter pylori associated with gastric ulcers. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors .

Cytotoxicity and Anticancer Activity

Emerging studies suggest that this compound may also exhibit cytotoxic effects against several cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression through modulation of signaling pathways associated with cancer cell survival .

Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that this compound exhibited a notable inhibition zone against E. coli in disk diffusion assays. The compound was tested at concentrations ranging from 0.5 to 2 mM, showing significant antibacterial activity compared to control groups.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to activate apoptotic pathways, leading to increased levels of caspase activation. These findings suggest its potential as a therapeutic agent in cancer treatment .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Selected Imidazole Derivatives

Key Observations:

Halogenation Effects: The bromine substituents in the target compound increase molecular weight (~337.9 g/mol) compared to non-halogenated analogs like 4-methyl-1H-imidazole-2-carbonitrile (~121.1 g/mol). Bromine enhances electrophilicity and may improve binding to metal ions or biological targets .

Functional Group Reactivity: The carbaldehyde group enables nucleophilic addition reactions, contrasting with cyano groups in 1-ethyl-1H-imidazole-4,5-dicarbonitrile, which participate in cycloaddition or metal coordination .

Substituent Positioning : Bromine at positions 4 and 5 (target compound) vs. position 2 (2-bromo-1H-imidazole-4,5-dicarbonitrile) alters steric and electronic profiles, influencing reactivity in cross-coupling reactions .

Research Findings and Trends

- Biological Activity: Brominated imidazoles exhibit enhanced antimicrobial activity compared to methyl or cyano-substituted analogs due to increased lipophilicity and membrane penetration .

- Coordination Chemistry: The carbaldehyde group in the target compound may serve as a ligand for Ir³⁺ or other transition metals, similar to aryl-substituted imidazoles used in organometallic complexes .

Q & A

Q. What synthetic methodologies are effective for preparing 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde?

The synthesis of this compound typically involves bromination of a precursor imidazole derivative. For example, manganese(IV) oxide in dichloromethane can oxidize intermediates to introduce aldehyde groups, as seen in analogous imidazole-carbaldehyde syntheses . Base-promoted cyclization under transition-metal-free conditions (e.g., using amidines and ketones) may also be adapted, with bromine introduced via electrophilic substitution . Key steps include controlling reaction temperature (e.g., 50°C for oxidations) and optimizing stoichiometry to avoid over-bromination .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR/IR : H and C NMR confirm substituent positions and electronic environments, while IR identifies aldehyde (C=O stretch ~1660 cm) and imidazole ring vibrations .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bromine positions and ethyl group conformations . ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- Graph set analysis : Characterizes hydrogen-bonding patterns (e.g., R(8) motifs) to validate intermolecular interactions .

Advanced Research Questions

Q. How does bromination regioselectivity vary under different reaction conditions?

The 4,5-dibromo pattern is influenced by directing groups and solvent polarity. For example, electron-withdrawing substituents (e.g., aldehydes) direct bromine to adjacent positions via resonance stabilization. In polar aprotic solvents (e.g., DMF), bromine may favor the 5-position due to increased electrophilicity, while steric effects from the ethyl group at N1 can limit substitution at the 2-position . Contradictions between computational predictions (e.g., DFT) and experimental results should be resolved using crystallographic validation .

Q. How do hydrogen-bonding networks impact crystallization and stability?

Hydrogen bonds between the aldehyde oxygen and adjacent imidazole NH groups stabilize the crystal lattice. Graph set analysis reveals dimeric or chain motifs, which influence melting points and solubility. For instance, strong R(8) motifs correlate with higher thermal stability, while weaker C–H···Br interactions may lead to polymorphism . Discrepancies in melting points across studies may arise from varying packing efficiencies .

Q. What computational tools aid in predicting reactivity and supramolecular assembly?

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Contradictions (e.g., unexpected H NMR splitting vs. symmetric crystallographic structures) may arise from dynamic processes in solution (e.g., tautomerism). Use variable-temperature NMR to probe equilibria or employ high-resolution X-ray data to confirm static solid-state structures. Cross-validate with IR and mass spectrometry .

Q. What strategies optimize solubility for reaction scale-up?

The aldehyde group enhances polarity, but bromine atoms reduce solubility in non-polar solvents. Use DMSO or DMF for reactions, and switch to dichloromethane for crystallization. Additives like sodium metabisulfite can stabilize intermediates during prolonged heating (e.g., 120°C for 18 hours in DMF under nitrogen) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.